molecular formula C9H12N3NaO7P B097449 Cytidine 2':3'-cyclic monophosphate monosodium salt CAS No. 15718-51-1

Cytidine 2':3'-cyclic monophosphate monosodium salt

Cat. No.: B097449
CAS No.: 15718-51-1
M. Wt: 328.17 g/mol
InChI Key: PAQSESRKMUNNJR-IAIGYFSYSA-N
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Description

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is a nucleotide derivative that plays a significant role in various biochemical processes. It is commonly used in scientific research as a model substrate for kinetic analysis of ribonucleases, particularly ribonuclease A . The compound has a molecular formula of C9H13N3NaO7P and a molecular weight of 329.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt typically involves the cyclization of cytidine monophosphate. The reaction conditions often require the use of specific catalysts and controlled environments to ensure the formation of the cyclic structure. The compound is usually synthesized in a laboratory setting using high-purity reagents and solvents .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to meet the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific enzymes that facilitate the hydrolysis and substitution processes. The reactions are typically carried out under controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include cytidine monophosphate and various substituted derivatives, depending on the reagents and conditions used .

Scientific Research Applications

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt involves its interaction with ribonucleases, particularly ribonuclease A. The compound acts as a substrate, allowing researchers to study the enzyme’s activity and kinetics. It also plays a role in inhibiting viral replication by interfering with the formation of viral DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine, cyclic 2’,3’-(hydrogen phosphate), monosodium salt is unique due to its specific interaction with ribonuclease A, making it an essential tool for studying RNA processing and enzyme kinetics. Its ability to inhibit viral replication also sets it apart from other similar compounds .

Properties

CAS No.

15718-51-1

Molecular Formula

C9H12N3NaO7P

Molecular Weight

328.17 g/mol

IUPAC Name

sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one

InChI

InChI=1S/C9H12N3O7P.Na/c10-5-1-2-12(9(14)11-5)8-7-6(4(3-13)17-8)18-20(15,16)19-7;/h1-2,4,6-8,13H,3H2,(H,15,16)(H2,10,11,14);/t4-,6-,7-,8-;/m1./s1

InChI Key

PAQSESRKMUNNJR-IAIGYFSYSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)[O-].[Na+]

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]3[C@@H]([C@H](O2)CO)OP(=O)(O3)O.[Na]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C3C(C(O2)CO)OP(=O)(O3)O.[Na]

Key on ui other cas no.

15718-51-1

Related CAS

633-90-9 (Parent)

Origin of Product

United States

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